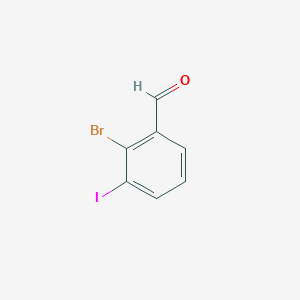

2-Bromo-3-iodobenzaldehyde

Description

Significance of Polyhalogenated Aryl Aldehydes in Modern Chemical Research

Polyhalogenated aryl aldehydes are organic compounds that feature a benzene (B151609) ring substituted with two or more halogen atoms and an aldehyde group. rsc.org The presence of different halogens (e.g., bromine, chlorine, iodine) at specific positions on the aromatic ring allows for chemoselective reactions, where one halogen can be reacted while others remain intact. This differential reactivity is a cornerstone of their utility, enabling chemists to perform sequential cross-coupling reactions to introduce various substituents. rsc.org These compounds are valuable building blocks in medicinal chemistry and organic synthesis. rsc.orgacs.org Dihalo-substituted benzaldehyde (B42025) derivatives, for instance, are investigated for their potential in developing new materials and therapeutic agents. mdpi.comontosight.aisolubilityofthings.com

Overview of 2-Bromo-3-iodobenzaldehyde as a Versatile Synthetic Platform

This compound is a prime example of a polyhalogenated aryl aldehyde that serves as a versatile synthetic platform. Its structure, featuring a bromine and an iodine atom at the 2 and 3 positions respectively, alongside an aldehyde functional group, provides three distinct points for chemical modification. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions, coupled with the reactivity of the aldehyde group, allows for a wide array of chemical transformations. This makes this compound a sought-after intermediate in the synthesis of complex organic molecules.

Current Research Trajectories and Potential of Dihalo-Benzaldehyde Derivatives

Current research is actively exploring the synthesis and application of a wide range of dihalo-benzaldehyde derivatives. mdpi.comontosight.ai Scientists are developing novel synthetic methodologies to access these compounds efficiently and are investigating their use as precursors for pharmaceuticals, agrochemicals, and advanced materials. ontosight.aisolubilityofthings.com The unique electronic and steric properties imparted by the halogen substituents can influence the biological activity and material properties of the final products. solubilityofthings.com For example, dihalo-substituted chalcones and dihydropyrazoles derived from these aldehydes have shown promising antifungal, antitubercular, and antiproliferative activities. mdpi.com The continued exploration of these derivatives holds significant potential for the discovery of new chemical entities with valuable applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄BrIO aobchem.com |

| Molecular Weight | 310.91 g/mol |

| CAS Number | 1261850-39-8 aobchem.com |

Spectroscopic Data of this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.0 ppm, with the aldehyde proton showing a characteristic signal further downfield, typically above δ 9.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde would be observed around δ 190 ppm. The aromatic carbons would appear in the region of δ 120-140 ppm, with the carbons attached to the halogens showing distinct chemical shifts. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹. C-Br and C-I stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹). |

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the sequential halogenation of a suitable benzaldehyde derivative or the formylation of a dihalogenated benzene.

Formylation of 1-Bromo-2-iodobenzene (B155775): A common strategy involves the ortho-lithiation of 1-bromo-2-iodobenzene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method allows for the direct introduction of the aldehyde group at the desired position.

Oxidation of (2-bromo-3-iodophenyl)methanol: An alternative approach is the oxidation of the corresponding benzyl (B1604629) alcohol, (2-bromo-3-iodophenyl)methanol. organic-chemistry.org This alcohol can be prepared from 1-bromo-2-iodobenzene via lithiation and reaction with formaldehyde. Various oxidizing agents can be employed for the conversion of the alcohol to the aldehyde. organic-chemistry.org

Key Chemical Reactions

The synthetic utility of this compound stems from the selective reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Sonogashira, or Stille couplings at the C-3 position, leaving the bromine atom intact for subsequent transformations.

Reactions of the Aldehyde Group: The aldehyde group can readily undergo a variety of classical transformations, including Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and reductive amination to produce amines. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

Synthesis of Heterocyclic Compounds: this compound is a valuable precursor for the synthesis of various heterocyclic systems. For example, it can be used in condensation reactions with amines or other nucleophiles to construct quinolines, isoquinolines, and other fused ring systems. researchgate.net

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable tool for the construction of complex and biologically relevant molecules.

Precursor for Complex Molecular Architectures

The ability to perform sequential, site-selective reactions on this compound allows for the construction of highly substituted and complex aromatic compounds. By carefully choosing the reaction conditions and coupling partners, chemists can build intricate molecular scaffolds that would be difficult to access through other means.

Role in the Synthesis of Biologically Active Molecules

Halogenated organic molecules often exhibit interesting biological properties. This compound serves as a key starting material for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. The strategic placement of different substituents, facilitated by the dihalogenated platform, is crucial for optimizing biological activity.

Application in Materials Science

The rigid, planar structure of the benzaldehyde core, combined with the potential for extensive functionalization, makes this compound and its derivatives attractive building blocks for materials science. They can be incorporated into polymers, dyes, and other functional materials where their electronic and photophysical properties can be tailored through chemical modification.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNQHBCYUHHAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261850-39-8 | |

| Record name | 2-Bromo-3-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Iodobenzaldehyde and Analogues

Regioselective Halogenation Approaches for Dihalo-Benzaldehydes

Achieving specific substitution patterns in dihalogenated benzaldehydes requires overcoming the inherent challenges of controlling regioselectivity in electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing group, which complicates the introduction of halogens at specific ortho and meta positions. Advanced methods have been developed to override these electronic effects and achieve the desired positional control.

Directed Ortho-Metalation Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The DMG, which contains a heteroatom that acts as a Lewis base, interacts with the Lewis acidic lithium, creating a temporary complex that dramatically increases the kinetic acidity of the ortho protons. baranlab.orguwindsor.ca This process generates a stabilized aryllithium intermediate, which can then react with a suitable electrophile, such as a halogen source, to install a substituent exclusively at the ortho position. wikipedia.org

Common DMGs include tertiary amides, carbamates, methoxy (B1213986) groups, and even the oxygen of an aldehyde after conversion to an O-silyl cyanohydrin or an oxime. wikipedia.orgacs.orgorganic-chemistry.org For the synthesis of dihalobenzaldehydes, a precursor bearing a potent DMG can be selectively lithiated at the ortho position and subsequently quenched with a source of bromine or iodine. This method offers high regioselectivity that is often difficult to achieve through classical electrophilic substitution. baranlab.org The strength of the DMG and the reaction conditions, such as the choice of alkyllithium base and the use of additives like tetramethylethylenediamine (TMEDA), are critical for optimizing the reaction's efficiency. baranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| DMG Strength | Directing Group Examples | Typical Base |

|---|---|---|

| Strong | -CON(i-Pr)₂, -OMOM, -SO₂NR₂ | s-BuLi, t-BuLi |

| Moderate | -OMe, -NHCOtBu, -OCONEt₂ | n-BuLi/TMEDA |

| Weak | -F, -Cl | n-BuLi, s-BuLi |

This table provides examples of directing metalation groups used in organic synthesis to control the position of functionalization on an aromatic ring.

Electrophilic Bromination and Iodination Protocols for Aromatic Substrates

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene (B151609) ring. However, the reactivity of halogens varies significantly. Bromination and chlorination of aromatic rings typically require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃), to polarize the dihalogen molecule and generate a more potent electrophile. libretexts.org For substrates like benzaldehydes, the deactivating nature of the formyl group makes these reactions more challenging than for activated rings.

Iodination is an even less favorable process as it is often endothermic and reversible. lkouniv.ac.in To overcome this, direct iodination with molecular iodine (I₂) requires the presence of an oxidizing agent to generate a more powerful electrophilic iodine species, conceptually "I+". libretexts.org Common oxidizing agents used for this purpose include hydrogen peroxide, copper(II) chloride (CuCl₂), orthoperiodic acid (H₅IO₆), or nitric acid. libretexts.orgresearchgate.netmdpi.com A green chemistry approach involves using H₅IO₆ in water with sodium iodide, which efficiently produces iodinated aromatic compounds at room temperature. researchgate.net The choice of reagent and reaction conditions is critical for achieving successful iodination without side reactions. researchgate.net

Sequential Halogenation and Functional Group Interconversions

The synthesis of mixed dihalobenzaldehydes like 2-bromo-3-iodobenzaldehyde often relies on sequential halogenation, where the two different halogen atoms are introduced in separate steps. This approach allows for greater control over the final substitution pattern. A common strategy involves introducing one halogen, then using its electronic and steric influence to direct the second halogenation, or performing a functional group interconversion.

One versatile method is the Sandmeyer reaction. For instance, a bromo-iodo-aniline precursor could be synthesized first. The amino group can then be converted into a diazonium salt, which is subsequently displaced to introduce the aldehyde function. A related procedure has been used to prepare 2-bromo-4-methylbenzaldehyde (B1335389) from 2-bromo-4-methylaniline. orgsyn.org Another powerful technique is metal-halogen exchange. An efficient synthesis of 2,6-diiodobenzaldehyde derivatives has been reported starting from 5-substituted 1,2,3-triiodobenzenes. thieme-connect.com In this method, a highly regioselective metal-iodine exchange at the 2-position is performed using a Grignard reagent, followed by formylation with ethyl formate (B1220265) to install the aldehyde group. thieme-connect.com This highlights how a polyhalogenated precursor can be selectively functionalized to yield a complex target.

Precursor Design and Derivatization for this compound Synthesis

The strategic selection of starting materials is fundamental to an efficient synthesis of this compound. Several synthetic routes can be envisioned based on different precursors.

A straightforward approach could begin with a commercially available monohalogenated benzaldehyde (B42025), such as 2-iodobenzaldehyde (B48337) or 2-bromobenzaldehyde (B122850). smolecule.comchemicalbook.com The synthesis would then involve the regioselective introduction of the second halogen. For example, the electrophilic bromination of 2-iodobenzaldehyde would be directed by the existing iodo and aldehyde groups.

Alternatively, the synthesis can start from a precursor where the carbon that will become the aldehyde is at a different oxidation state. For example, a suitably substituted toluene (B28343) derivative, like 2-bromo-3-iodotoluene, could be oxidized to the corresponding benzaldehyde. Methods for the oxidation of halogenated toluenes to halogenated benzaldehydes have been developed, sometimes utilizing continuous flow systems. wipo.intwipo.int

Another effective strategy involves starting with a precursor that already contains the desired substitution pattern but requires functional group manipulation. For example, research has shown that the bromination of 3-hydroxybenzaldehyde (B18108) can unexpectedly yield 2-bromo-3-hydroxybenzaldehyde (B121576). researchgate.net The hydroxyl group in this intermediate could then be removed or converted to another functional group if necessary. Similarly, starting with 2-bromo-3-iodoaniline, the amine group could be transformed into the aldehyde via diazotization followed by a formylation reaction, adapting established methods like the one used for 2-bromo-4-methylbenzaldehyde. orgsyn.org

Table 2: Potential Synthetic Precursors for this compound

| Precursor | Key Transformation Step | Reference Principle |

|---|---|---|

| 2-Iodobenzaldehyde | Electrophilic Bromination | smolecule.com |

| 3-Hydroxybenzaldehyde | Electrophilic Bromination | researchgate.net |

| 2-Bromo-3-iodotoluene | Oxidation of Methyl Group | wipo.intwipo.int |

| 2-Bromo-3-iodoaniline | Diazotization and Formylation | orgsyn.org |

This table outlines several potential starting materials and the critical chemical reactions required to convert them into this compound.

Green Chemistry Principles in Dihalo-Benzaldehyde Preparation

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances, reduce waste, and improve energy efficiency. matanginicollege.ac.ininnovareacademics.in These principles are highly relevant to the synthesis of dihalobenzaldehydes, which can involve toxic reagents and produce significant waste.

Key green chemistry strategies applicable to this synthesis include:

Use of Safer Solvents: Traditional halogenation reactions often use hazardous chlorinated solvents. Replacing these with greener alternatives like water or ethanol (B145695) can significantly reduce the environmental impact. researchgate.net For example, the bromination and iodination of aromatic compounds have been successfully carried out in water. researchgate.netresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Reactions like cycloadditions and rearrangements have 100% atom economy, while substitution and elimination reactions are inherently less efficient. sphinxsai.com Catalytic approaches are preferred over stoichiometric reagents to improve atom economy.

Catalysis: The use of catalysts can replace large quantities of stoichiometric reagents that are consumed in the reaction and generate waste. For instance, developing catalytic versions of halogenation reactions avoids the use of stoichiometric Lewis acids.

Waste Reduction: The primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. innovareacademics.in This can be achieved by improving reaction yields and selecting synthetic pathways that produce fewer byproducts.

Applying these principles, a greener synthesis of this compound might involve catalytic halogenation steps in an aqueous medium, followed by purification methods that avoid chromatography with large volumes of organic solvents.

Flow Chemistry and Continuous Synthesis Applications in Dihalo-Benzaldehyde Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. mdpi.com This technology is particularly well-suited for the production of specialty chemicals like dihalobenzaldehydes due to its enhanced safety, reproducibility, and scalability. cam.ac.ukthieme.com

Key benefits of applying flow chemistry to dihalobenzaldehyde synthesis include:

Enhanced Safety: Many reactions used in synthesis, such as those involving organolithium reagents (DoM) or toxic elemental halogens, are highly exothermic and hazardous. mdpi.com The small internal volume and high surface-area-to-volume ratio of microreactors allow for superior temperature control, rapidly dissipating heat and preventing thermal runaways. beilstein-journals.org

Precise Reaction Control: Flow reactors enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. cam.ac.uk

Generation of Unstable Intermediates: Highly reactive or unstable intermediates, such as aryllithiums, can be generated and used immediately in a subsequent reaction step downstream, minimizing decomposition. cam.ac.uk

Scalability and Automation: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. thieme.com Patents have been filed for reaction systems for the continuous preparation of halogenated benzaldehydes, indicating industrial interest in this technology for efficient production. wipo.int

A multi-step flow synthesis of this compound could be designed where each key transformation, such as a directed ortho-metalation, halogenation, or oxidation, occurs in a dedicated reactor module within an integrated, continuous system. beilstein-journals.org

Complex Reactivity and Transformational Chemistry of 2 Bromo 3 Iodobenzaldehyde

Ortho-Halogen-Directed Reactions and Site-Specific Functionalization

The presence of halogens at the ortho and meta positions relative to the aldehyde function in 2-bromo-3-iodobenzaldehyde provides a powerful platform for directed chemical transformations. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds is the key to achieving site-specificity in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions at Halogen Sites

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like this compound, the selective reaction at one halogen site over the other is a critical aspect of their synthetic application. The higher reactivity of the C-I bond allows for selective functionalization at the 3-position.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. clockss.orgtcichemicals.com In the case of this compound, this reaction can be performed with high selectivity at the more reactive iodine-bearing carbon. This allows for the introduction of various aryl and heteroaryl groups at the 3-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the transmetalation step. nih.govclockss.org The resulting 2-bromo-3-arylbenzaldehydes are valuable intermediates for the synthesis of more complex molecules. vulcanchem.com One-pot Suzuki-Miyaura coupling reactions have also been developed, where the aryl halide is converted in situ to a boronate ester, which then couples with another equivalent of the aryl halide. clockss.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dihalogenated Benzaldehydes

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Bromo-3-phenylbenzaldehyde | High |

| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Bromo-3-(4-methoxyphenyl)benzaldehyde | High |

| 3 | 3-Iodo-4-methoxybenzaldehyde | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | DMF | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | - |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) salt. sci-hub.segold-chemistry.orgwikidoc.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds selectively at the C-I bond. libretexts.org This allows for the synthesis of 2-bromo-3-alkynylbenzaldehydes, which are versatile precursors for various heterocyclic compounds and conjugated systems. sci-hub.se The reaction is generally carried out in the presence of a base, such as an amine, which also serves as the solvent. wikidoc.org

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Bromo-3-(phenylethynyl)benzaldehyde |

| 2 | 2-Iodoaniline | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 2-((3-Hydroxyprop-1-yn-1-yl)amino)aniline |

| 3 | 1-Bromo-2-iodoarenes | Acetylenic tosylates | Pd catalyst | Co catalyst | - | - | Intermediate for further cyclization |

This table is illustrative and based on typical conditions for Sonogashira reactions. sci-hub.se

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org While direct Heck reactions on this compound are less common, its derivatives are excellent substrates for intramolecular Heck reactions. For instance, after functionalization of the aldehyde group, such as through allylation, the resulting homoallylic alcohol can undergo an intramolecular Heck reaction. acs.org This cyclization, typically targeting the bromine-bearing carbon, leads to the formation of indane derivatives. acs.org This strategy has been utilized in the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govrsc.orgresearchgate.net This reaction can be applied to this compound, again with preferential reactivity at the C-I bond, to introduce a variety of nitrogen-containing substituents. acs.orgrsc.org This method is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. acs.orgrsc.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and functional group tolerance. nih.gov

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is one of the earliest developed cross-coupling methods. wikipedia.orgorganic-chemistry.org The Negishi coupling, on the other hand, employs an organozinc reagent. thermofisher.comorganic-chemistry.org Both reactions are catalyzed by palladium or nickel complexes and can be used for the functionalization of dihalobenzaldehydes. wikipedia.orgthermofisher.com The Negishi coupling is known for its high functional group tolerance. thermofisher.comnih.gov These methods provide alternative routes for creating carbon-carbon bonds at the halogenated positions of this compound, with the reactivity order generally following I > Br.

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a powerful tool in organic synthesis for the formation of organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org In the context of di- and tri-substituted halobenzenes, the selectivity of this exchange is a critical consideration. For this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond typically dictates the site of the exchange. wikipedia.org

The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), is expected to proceed via a lithium-iodine exchange to form a lithiated arene species. This intermediate can then be trapped by an electrophile. For instance, in a process known as the Parham cyclization, an aryl halide undergoes exchange with an organolithium compound to generate a lithiated arene, which can then undergo intramolecular reactions. wikipedia.org While specific studies on this compound are not extensively detailed, related research on similar compounds provides insight. For example, the reaction of 1,4-dibromo-2-fluorobenzene (B72686) undergoes metal-halogen exchange, followed by formylation to produce 2-fluoro-4-bromobenzaldehyde. google.com Similarly, metal-iodine exchange reactions have been reported for diiodinated benzaldehydes using Grignard reagents or palladium catalysts. vulcanchem.com

The general principle involves the generation of a nucleophilic carbon center at the position formerly occupied by the iodine atom. This nucleophile can then react with a range of electrophiles, leading to the introduction of new functional groups.

Table 1: Examples of Metal-Halogen Exchange and Electrophilic Quenching This table is illustrative and based on general principles of metal-halogen exchange reactions.

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Expected Product |

| This compound | n-BuLi | DMF | 2-Bromo-3-formylbenzaldehyde |

| This compound | i-PrMgCl | CO₂ | 2-Bromo-3-carboxybenzaldehyde |

Nucleophilic Aromatic Substitution on Activated Halogen Sites

Aromatic compounds with electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.inpressbooks.pubmasterorganicchemistry.com The aldehyde group in this compound acts as a moderate electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack. The presence of electron-withdrawing substituents, especially at the ortho and para positions relative to the leaving group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.inpressbooks.pub

In this compound, both halogens are ortho to the aldehyde group, which should facilitate SNAr reactions. Generally, iodine is a better leaving group than bromine in these reactions. Therefore, a nucleophile would preferentially displace the iodine atom. Research on similar compounds, such as 2-bromo-5-fluoro-4-iodobenzaldehyde, indicates that the halogen atoms can be replaced by nucleophiles in substitution reactions. smolecule.com The rate of these reactions is enhanced by the presence of multiple electron-withdrawing groups. pressbooks.pub

Aldehyde Functional Group Transformations in the Presence of Vicinal Halogens

The aldehyde group of this compound can undergo a wide array of transformations, offering pathways to a diverse range of derivatives. The presence of the adjacent bulky halogen atoms can, however, influence the reactivity of the carbonyl group.

Reductive and Oxidative Manipulations of the Carbonyl Moiety

The aldehyde functional group is readily oxidized to a carboxylic acid or reduced to a primary alcohol. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com For the reduction of the aldehyde to an alcohol, reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed. smolecule.comsmolecule.com These reactions are generally high-yielding and tolerate a wide range of other functional groups, including the halogen atoms present in this compound.

Table 2: Oxidation and Reduction of Halogenated Benzaldehydes

| Starting Material | Reagent | Product | Reaction Type |

| This compound | NaBH₄ | (2-Bromo-3-iodophenyl)methanol | Reduction |

| This compound | KMnO₄ | 2-Bromo-3-iodobenzoic acid | Oxidation |

Carbonyl Olefination Reactions (e.g., Wittig, McMurry)

McMurry Reaction: The McMurry reaction provides a method for the reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium species. wikipedia.orgrsc.org This reaction is effective for both intramolecular and intermolecular couplings. For instance, the McMurry coupling of 2-iodobenzaldehyde (B48337) has been shown to produce the corresponding stilbene (B7821643) derivative in a 55% yield. rsc.orgualberta.ca It is expected that this compound would undergo a similar self-coupling reaction to yield a symmetrically substituted stilbene, with the halogen atoms remaining intact. rsc.org

Nucleophilic Additions (e.g., Grignard, Allylation) to the Aldehyde Functionality

Grignard Reactions: Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup. mnstate.edulibretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would be expected to yield the corresponding secondary alcohol. It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are also strong bases and will react with water. libretexts.org

Allylation Reactions: The allylation of aldehydes is a common method for the formation of homoallylic alcohols. Reagents such as allylmagnesium bromide or allylindium can be used. acs.org A one-pot allylboration–Heck reaction of 2-bromobenzaldehydes has been developed for the synthesis of 3-methyleneindan-1-ols. acs.org This suggests that this compound could undergo allylation at the aldehyde, and the resulting homoallylic alcohol could potentially undergo subsequent intramolecular cyclization reactions.

Condensation Reactions for Imine and Heterocycle Formation

The aldehyde group of this compound can participate in condensation reactions with amines to form imines (Schiff bases). vulcanchem.com These imines can be valuable intermediates in the synthesis of various heterocyclic compounds. For example, the reaction of 2-iodobenzaldehyde with benzamidines, catalyzed by a copper(I) iodide/L-proline system, leads to the formation of quinazolines. researchgate.netscispace.com While 2-bromobenzaldehyde (B122850) gives lower yields in this specific reaction, it highlights the potential for this compound to serve as a precursor for heterocycle synthesis. researchgate.netscispace.com The reaction of 2-bromo-3-hydroxybenzaldehyde (B121576) with anilines has been used to synthesize iminophosphinite ligands, which can then be used to form palladium complexes. researchgate.net This demonstrates the utility of halogenated benzaldehydes in the construction of more complex molecular architectures.

Chemo- and Regioselective Considerations in Multi-Functional Transformations

The synthetic utility of this compound is significantly enhanced by the presence of three distinct functional groups: an aldehyde, a bromo substituent, and an iodo substituent. This multi-functionality allows for a variety of chemical transformations, but also necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The inherent differences in the reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbonyl (C=O) bonds are the cornerstone of its versatile chemistry, enabling chemists to selectively target one site while preserving the others for subsequent reactions.

The primary factors governing selectivity in transformations of this compound are the nature of the catalyst, the choice of reagents, and the reaction conditions. The C-I bond is considerably weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This difference is the most exploited feature for achieving regioselectivity.

Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. In dihalogenated substrates like this compound, these reactions can often be performed with high regioselectivity, targeting the more reactive C-I bond.

It is a well-established principle that the reactivity of aryl halides in these catalytic cycles follows the order: I > Br > Cl. rsc.org Aryl iodides can often undergo coupling at milder conditions, such as lower temperatures, compared to their bromide counterparts. smolecule.com This allows for the selective functionalization of the C-3 position (iodine) of this compound, leaving the C-Br bond at the C-2 position intact for a potential second coupling reaction. For instance, a Sonogashira coupling can be performed selectively at the C-I bond, followed by a subsequent coupling reaction at the C-Br position under more forcing conditions. Research on related dihaloarenes has demonstrated that tris[(4-iodophenyl)methidene]sumanene reacts in a Sonogashira coupling with a 95% yield, whereas the corresponding tris-bromo derivative gives a significantly lower yield of 52% under similar conditions, highlighting the superior reactivity of the C-I bond. rsc.org

| Reaction Type | Reagents/Catalyst | Selectivity | Product Type |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base | High for C-I bond | 3-Alkynyl-2-bromobenzaldehyde |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd catalyst (e.g., Pd(OAc)₂), Base | High for C-I bond | 3-Aryl-2-bromobenzaldehyde |

| Heck Coupling | Alkene, Pd catalyst, Base | Preferential for C-I bond | 3-Alkenyl-2-bromobenzaldehyde |

Transformations of the Aldehyde Group

The aldehyde group offers a different set of possible transformations that are typically chemoselective, leaving the aryl-halide bonds untouched. These reactions include nucleophilic additions, reductions, and condensations.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). smolecule.com This transformation yields (2-bromo-3-iodophenyl)methanol, a versatile intermediate for further synthesis.

Condensation: The aldehyde readily undergoes condensation reactions with amines or amine derivatives to form imines (Schiff bases). For example, reaction with benzamidine (B55565) in the presence of a copper catalyst can lead to the formation of quinazoline (B50416) heterocycles. researchgate.net Studies comparing 2-iodobenzaldehyde and 2-bromobenzaldehyde in such reactions have shown that the iodo-substituted precursor provides significantly better yields, suggesting a potential role of the ortho-halogen in the cyclization step, but the initial condensation primarily involves the aldehyde. researchgate.net

Allylation: The aldehyde can react with organometallic reagents in nucleophilic addition reactions. A one-pot allylboration of 2-bromobenzaldehydes, followed by an intramolecular Heck reaction, has been developed to synthesize 3-methyleneindan-1-ols. acs.org This demonstrates a sequential transformation first at the aldehyde and then involving the halogen.

| Reaction Type | Reagent | Product Type |

| Reduction | NaBH₄ | (2-Bromo-3-iodophenyl)methanol |

| Condensation | R-NH₂ | N-(2-Bromo-3-iodobenzylidene)alkanamine |

| Wittig Reaction | Phosphonium (B103445) Ylide | 2-Bromo-3-iodo-1-(alken-1-yl)benzene |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | 1-(2-Bromo-3-iodophenyl)alkanol |

Sequential and Tandem Reactions

The differential reactivity of the three functional groups in this compound makes it an ideal substrate for sequential or tandem (domino) reactions, enabling the rapid construction of complex molecular scaffolds from a relatively simple starting material. A synthetic strategy could involve:

Selective cross-coupling at the C-I bond.

Transformation of the aldehyde group in the resulting 3-substituted-2-bromobenzaldehyde.

A second cross-coupling reaction at the C-Br bond.

An example of a tandem process is the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes. acs.org This process involves an initial nucleophilic addition of an allyl group to the aldehyde, followed by a palladium-catalyzed intramolecular Heck cyclization where the newly formed alkene couples with the C-Br bond. Such strategies are highly efficient as they reduce the number of separate purification steps, saving time and resources. The ability to perform these selective transformations underscores the value of this compound as a versatile building block in modern organic synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Privileged Heterocyclic Scaffolds

The ortho-dihalo arrangement of 2-Bromo-3-iodobenzaldehyde provides a powerful platform for synthesizing a variety of heterocyclic systems that are central to medicinal chemistry and materials science. The aldehyde group serves as a convenient handle for condensation and cyclization reactions, while the halogens act as anchor points for introducing molecular diversity.

Indoles: The indole nucleus is a ubiquitous motif in pharmaceuticals and natural products. Syntheses of substituted indoles can be achieved using precursors derived from ortho-haloanilines. While direct use of this compound is not extensively documented for indole synthesis, its conversion to a corresponding 2-bromo-3-iodoaniline derivative would provide a substrate for established cyclization strategies. For instance, a common method involves the palladium-catalyzed coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. The differential reactivity of the C-I and C-Br bonds in a precursor derived from this compound would allow for selective coupling at the more reactive iodine position before subsequent reactions at the bromine site.

Isoquinolines: The synthesis of isoquinolines often utilizes ortho-halo benzaldehydes as starting materials. A well-established method involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization organic-chemistry.org. This approach provides isoquinolines in excellent yields and with short reaction times organic-chemistry.org. By applying this methodology to this compound, the more reactive C-I bond can be selectively targeted for the initial coupling and cyclization, leaving the C-Br bond intact for further downstream functionalization. This sequential approach is highly valuable for creating complex, polysubstituted isoquinoline derivatives.

| Reaction | Precursor Type | Catalytic System | Key Transformation | Ref. |

| Larock Isoquinoline Synthesis | o-Iodobenzaldehyde imine, Terminal Alkyne | Pd(OAc)₂, PPh₃; then CuI, Cs₂CO₃ | Coupling-Cyclization Cascade | organic-chemistry.org |

| Myers Isoquinoline Synthesis | o-Tolualdehyde imine, Nitrile | n-BuLi/s-BuLi | Anion Addition-Cyclization | harvard.edu |

| Herndon Isoquinoline Synthesis | 2-Alkynylbenzaldehyde | β-cyanocarbene complexes | Isobenzofuran formation, Diels-Alder | nih.gov |

This table summarizes general methods for isoquinoline synthesis where dihalo-benzaldehydes like this compound are applicable precursors.

Quinazolines: Quinazolines are another class of nitrogen-containing heterocycles with significant biological activity. Their synthesis can be achieved through various routes, including the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, catalyzed by copper organic-chemistry.org. This process involves sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation organic-chemistry.org. A precursor like this compound can be readily converted into the necessary (2-bromo-3-iodophenyl)methylamine, allowing for the synthesis of quinazolines with a remaining halogen handle for further diversification.

Pyrazinones: The 2(1H)-pyrazinone core is found in numerous natural products. An asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones has been described starting from o-iodobenzaldehyde rsc.org. The process involves the cyclization of an aminonitrile derived from the aldehyde. The steric bulk of the ortho-halo substituent was found to be crucial for controlling the selectivity of the reaction rsc.org. This suggests that this compound would be an excellent substrate for this transformation, potentially leading to novel pyrazinone structures with unique stereochemical properties.

Benzofurans are prevalent structures in medicinally important compounds. A common and powerful strategy for their synthesis involves the palladium- and copper-catalyzed Sonogashira coupling of iodophenols with terminal alkynes, followed by an intramolecular cyclization nih.gov. To utilize this compound in this context, it would first be subjected to a Baeyer-Villiger oxidation to convert the aldehyde to a formate (B1220265) ester, followed by hydrolysis to yield 2-bromo-3-iodophenol. This dihalo-phenol could then undergo selective Sonogashira coupling at the iodide position, followed by cyclization to afford a 4-bromobenzofuran. The remaining bromine atom serves as a valuable point for introducing further substituents via Suzuki or other cross-coupling reactions.

| Synthesis Strategy | Key Precursor | Catalyst/Reagents | Product Type | Ref. |

| Sonogashira Coupling/Cyclization | o-Iodophenol, Alkyne | (PPh₃)PdCl₂, CuI, Et₃N | 2-Substituted Benzofuran | nih.gov |

| Intramolecular C-H Functionalization | (Z)-2-Bromovinyl Phenyl Ether | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 2-Substituted Benzofuran | organic-chemistry.org |

| Domino C-C/C-O Formation | 1-Bromo-2-iodobenzene (B155775), β-Keto Ester | CuI, L-proline, Cs₂CO₃ | 2,3-Disubstituted Benzofuran | organic-chemistry.org |

This table presents common benzofuran synthesis methods where a precursor derived from this compound could be employed.

The synthesis of carbocyclic systems from bromoaldehydes can be achieved through palladium-catalyzed intramolecular reactions researchgate.net. For example, this compound can be envisioned as a precursor for constructing indanol systems. A Grignard reaction or similar nucleophilic addition to the aldehyde would introduce a side chain. If this side chain contains a terminal alkene, an intramolecular Heck reaction could be initiated. By carefully selecting the reaction conditions, coupling could be directed to either the C-I or C-Br bond, leading to the formation of a five-membered carbocyclic ring fused to the aromatic core, resulting in a substituted indanol after workup. This strategy highlights the utility of dihalo-aldehydes in synthesizing complex fused ring systems.

Role in Natural Product Total Synthesis

In the total synthesis of complex natural products, the use of highly functionalized building blocks that allow for the controlled and sequential introduction of different molecular fragments is paramount. This compound represents such a strategic building block. Its aldehyde functionality provides a site for chain extension or initial cyclization events, while the two different halogen atoms enable programmed, site-selective cross-coupling reactions.

This "enantiodivergent" approach, where a single chiral source can be used to synthesize both enantiomers of a natural product, often relies on such strategic manipulations nih.gov. For instance, in a hypothetical synthesis, the iodine atom of this compound could be used in an initial Suzuki coupling to install a significant portion of the molecular backbone. The aldehyde could then be transformed into another functional group. Finally, the less reactive bromine atom could be targeted in a late-stage Stille or Sonogashira coupling to complete the carbon skeleton of the natural product. This level of control, offered by the differential reactivity of the halogens, minimizes protecting group manipulations and shortens synthetic routes, which is a key goal in modern total synthesis nih.gov. While specific examples detailing the use of this compound in a completed total synthesis are not prominent, its potential as a versatile starting material for accessing complex cores is clear based on established synthetic methodologies.

Late-Stage Functionalization Strategies in Natural Product Synthesis

Late-stage functionalization is a powerful strategy in medicinal chemistry and chemical biology, enabling the diversification of complex natural products to enhance their biological activity or to probe their mechanism of action. nih.gov While direct examples of this compound in the late-stage functionalization of natural products are not extensively documented in readily available literature, its inherent chemical properties make it a conceptually ideal reagent for such applications.

The principle of late-stage functionalization involves the precise modification of a complex molecule, like a natural product, at a late step in its synthesis. nih.govnih.gov This approach avoids the need to re-synthesize derivatives from early-stage intermediates. The differential reactivity of the bromo and iodo substituents in this compound could, in theory, be exploited in cross-coupling reactions to attach this functionalized aromatic ring to a natural product scaffold. For instance, the more reactive carbon-iodine bond could be selectively coupled with a suitable functional group on the natural product, leaving the carbon-bromine bond and the aldehyde available for subsequent modifications. This would allow for the introduction of a versatile chemical handle onto the natural product, opening avenues for creating diverse libraries of derivatives for structure-activity relationship studies.

Precursors for Drug-Like Molecules and Agrochemical Intermediates

The structural motifs present in this compound are highly relevant to the synthesis of molecules for the pharmaceutical and agrochemical industries. The ortho-halo-benzaldehyde framework is a common feature in many biologically active compounds.

Synthesis of Molecular Frameworks for Pharmaceutical Research

The ability to perform selective and sequential cross-coupling reactions on this compound makes it a valuable starting material for constructing complex molecular frameworks. For example, a Suzuki coupling at the iodine position, followed by a Sonogashira coupling at the bromine position, and finally a Wittig reaction or reductive amination at the aldehyde, allows for the controlled, three-dimensional elaboration of the aromatic core. This stepwise approach is crucial for building libraries of compounds around a central scaffold, a common practice in modern drug discovery to explore chemical space and optimize for biological activity and pharmacokinetic properties.

Design and Elaboration of Advanced Chemical Probes

Advanced chemical probes are essential tools for elucidating biological processes. scispace.com These molecules are designed to interact with specific biological targets and often contain reporter groups (e.g., fluorophores, affinity tags) to enable detection and analysis. The aldehyde group of this compound can be readily converted into a variety of functional groups suitable for attaching such reporters. For example, it can be transformed into an amine for amide bond formation or an alcohol for ether linkage. The two halogen atoms provide orthogonal handles for introducing other functionalities, such as groups that modulate solubility, cell permeability, or target affinity. This modularity makes derivatives of this compound attractive for the development of sophisticated chemical probes.

Ligand and Catalyst Design Employing this compound Derivatives

The ortho-disubstituted aromatic core of this compound is a key structural element in the design of bidentate ligands for transition metal catalysis. By replacing the halogen atoms with donor groups such as phosphines, amines, or pyridyls, a wide variety of chelating ligands can be synthesized.

For instance, sequential phosphination reactions, potentially under different conditions to exploit the reactivity difference between the C-I and C-Br bonds, could lead to the synthesis of unsymmetrical diphosphine ligands. The aldehyde group can also participate in ligand formation, for example, through condensation with amines to form Schiff base ligands. The resulting metal complexes can be screened for catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of the ligands can be fine-tuned by varying the substituents introduced at the halogen and aldehyde positions, allowing for the optimization of catalyst performance.

Contributions to Advanced Materials Development (e.g., conjugated polymers, optoelectronic materials)

The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field of research. researchgate.nettaylorfrancis.comresearchgate.net Conjugated polymers, in particular, have shown great promise for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnih.gov

The structure of this compound makes it a useful monomer for the synthesis of conjugated polymers. The two different halogen atoms allow for controlled and directional polymerization through sequential cross-coupling reactions, such as Suzuki or Stille polycondensation. The aldehyde group can be either retained in the final polymer to modulate its electronic properties and solubility, or it can be transformed into other functional groups prior to polymerization. For example, conversion to an alkene via a Wittig reaction would extend the conjugation of the resulting polymer, which can be beneficial for its charge transport properties. The ability to precisely control the structure and functionality of the polymer backbone through the use of multifunctional monomers like this compound is critical for the rational design of new materials with tailored optoelectronic properties.

Computational and Theoretical Studies on 2 Bromo 3 Iodobenzaldehyde

Electronic Structure Analysis and Reactivity Predictions for Dihalo-Benzaldehydes

The electronic landscape of 2-bromo-3-iodobenzaldehyde is significantly shaped by the interplay of its constituent functional groups: the aromatic benzene (B151609) ring, the electron-withdrawing aldehyde group, and the two halogen substituents, bromine and iodine. Computational methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure of such molecules.

The aldehyde group, being a meta-director and a deactivating group, withdraws electron density from the benzene ring through both inductive and resonance effects. This withdrawal is most pronounced at the ortho and para positions relative to the aldehyde. The bromine and iodine atoms, being ortho and meta to the aldehyde respectively, also exert strong inductive electron-withdrawing effects due to their high electronegativity. However, they can also participate in resonance by donating a lone pair of electrons to the ring, a capacity that increases with the size of the halogen.

This complex interplay of electronic effects results in a nuanced charge distribution across the molecule. The carbonyl carbon of the aldehyde group is expected to be highly electrophilic, making it a prime target for nucleophilic attack. The aromatic ring, being electron-deficient due to the cumulative withdrawing effects, is anticipated to be less susceptible to electrophilic aromatic substitution compared to unsubstituted benzaldehyde (B42025).

Reactivity predictions for dihalo-benzaldehydes like this compound can be extrapolated from studies on similar compounds. The presence of two halogen atoms is expected to influence the reactivity of the aldehyde group. For instance, in oxidation reactions, the electron-deficient nature of the aromatic ring might modulate the ease with which the aldehyde is converted to a carboxylic acid.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies for this compound are scarce, the general reaction mechanisms for substituted benzaldehydes are well-established and can be computationally modeled. Key transformations often involve the versatile aldehyde functional group.

Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Computational studies on similar benzaldehydes can model the transition states and intermediates of these reactions, providing insights into the reaction kinetics and thermodynamics. The steric hindrance from the ortho-bromo group and the electronic influence of both halogens would be critical factors in determining the feasibility and outcome of such reactions.

Oxidation to Carboxylic Acid: The oxidation of benzaldehydes to benzoic acids is a common transformation. Theoretical studies on the oxidation of substituted benzaldehydes have explored various mechanisms, often involving the formation of a hydrate intermediate followed by the rate-determining step. The electron-withdrawing nature of the bromo and iodo substituents would likely impact the stability of intermediates and the energy barrier of the transition states in this process.

Reactions Involving the Aromatic Ring: While the ring is deactivated, it can still undergo nucleophilic aromatic substitution under certain conditions, particularly at positions activated by the electron-withdrawing groups. Computational modeling could predict the most likely sites for substitution and the energy profiles of the reaction pathways.

Conformational Analysis and Stereochemical Implications of Derivatives

The rotational barrier around the C-C bond connecting the aldehyde group to the benzene ring in benzaldehydes is relatively low, allowing for different conformations. For this compound, two principal planar conformations are expected: one where the carbonyl oxygen is syn to the ortho-bromo substituent, and another where it is anti.

Computational studies on dihalobenzaldehydes have shown that the relative stability of these conformers is governed by a delicate balance of steric repulsion and electrostatic interactions. For instance, in some ortho-substituted benzaldehydes, the anti-conformer is favored to minimize steric clash. However, attractive interactions, such as intramolecular hydrogen bonds in ortho-hydroxybenzaldehydes, can favor the syn-conformer. In the case of this compound, computational modeling would be necessary to definitively predict the lowest energy conformer.

The stereochemical implications for derivatives of this compound are significant. For example, in reactions that create a new stereocenter at the carbonyl carbon, the preferred conformation of the starting material can influence the diastereoselectivity of the product. Understanding the conformational landscape is therefore crucial for predicting and controlling the stereochemical outcome of reactions.

Halogen Bonding and Other Non-Covalent Interactions in Systems Containing this compound

The presence of both bromine and iodine atoms in this compound opens up the possibility of intriguing non-covalent interactions, most notably halogen bonding. A halogen bond is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a particularly strong halogen bond donor.

In systems containing this compound, several types of halogen bonds could be envisaged in the solid state or in solution:

Intramolecular Halogen Bonds: While less common, the possibility of a weak intramolecular interaction between the iodine or bromine atom and the carbonyl oxygen could influence the conformational preference.

Intermolecular Halogen Bonds: In the crystalline state, this compound molecules could self-assemble through various intermolecular halogen bonds, such as I···O, Br···O, or even I···Br interactions. Computational studies are invaluable for predicting the geometry and strength of these interactions.

Beyond halogen bonding, other non-covalent interactions such as C-H···O hydrogen bonds and π-π stacking interactions would also play a crucial role in the supramolecular assembly of this compound and its derivatives. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts in crystal structures.

The table below summarizes the key computational and theoretical aspects discussed:

| Area of Study | Key Concepts and Predictions for this compound | Relevant Computational Techniques |

| Electronic Structure and Reactivity | Electron-deficient aromatic ring, electrophilic carbonyl carbon. Reactivity influenced by inductive and resonance effects of halogens. | Density Functional Theory (DFT), Molecular Orbital Theory |

| Mechanistic Investigations | Susceptible to nucleophilic addition at the carbonyl group. Oxidation to carboxylic acid is a key transformation. | Transition State Theory, Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Conformational Analysis | Existence of syn and anti conformers relative to the ortho-bromo group. Conformer stability dictated by steric and electronic factors. | Potential Energy Surface (PES) Scans, Ab initio calculations |

| Non-Covalent Interactions | Potential for strong intermolecular halogen bonding (I···O, Br···O, I···Br). C-H···O hydrogen bonds and π-π stacking also significant. | Hirshfeld Surface Analysis, Atoms in Molecules (AIM) Theory |

Analytical Methodologies for Structural Elucidation of Complex Derivatives

Advanced Spectroscopic Techniques for Novel Product Characterization

The initial characterization of a newly synthesized derivative of 2-Bromo-3-iodobenzaldehyde typically begins with a suite of spectroscopic methods. These techniques provide fundamental information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. For complex derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed.

¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shifts, integration, and coupling constants of the aromatic protons can confirm the substitution pattern of the benzaldehyde (B42025) ring.

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon and the carbons bearing the bromo and iodo substituents are particularly diagnostic.

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for establishing the connectivity of protons within a spin system, such as adjacent protons on the aromatic ring or on aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is a definitive method for assigning which protons are attached to which carbons.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important as it can determine the molecular formula of a novel derivative with high accuracy, confirming the successful incorporation of substituents. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. In derivatives of this compound, the characteristic stretching frequency of the aldehyde carbonyl group (typically around 1700 cm⁻¹) is a key diagnostic peak.

| Technique | Information Provided | Example Application for a Hypothetical Derivative |

| ¹H NMR | Chemical environment and connectivity of protons | A doublet of doublets in the aromatic region could indicate a specific substitution pattern. |

| ¹³C NMR | Number and type of carbon atoms | A peak around 190 ppm would be characteristic of the aldehyde carbonyl carbon. |

| COSY | Proton-proton coupling networks | Cross-peaks would confirm the adjacency of protons on the aromatic ring. |

| HSQC | Direct carbon-proton attachments | Correlation of a proton signal at 7.5 ppm to a carbon signal at 130 ppm. |

| HMBC | Long-range carbon-proton connectivity | Correlation from a methyl proton to a carbon in the aromatic ring. |

| HRMS | Exact molecular weight and formula | Determination of a molecular formula of C₁₅H₁₀BrIO₂. |

| IR | Presence of functional groups | A strong absorption band at ~1705 cm⁻¹ confirming the aldehyde group. |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While spectroscopic methods provide a wealth of information about a molecule's structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable when dealing with complex derivatives that possess stereocenters, as it can establish both the relative and absolute stereochemistry.

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. The positions of the atoms in the crystal lattice can be calculated from the diffraction data, leading to a detailed model of the molecular structure.

For derivatives of this compound, X-ray crystallography can:

Provide precise bond lengths and angles, offering insights into the electronic and steric effects of the substituents.

Determine the conformation of the molecule in the solid state.

Establish the relative stereochemistry of multiple chiral centers within the molecule.

By using anomalous dispersion, the absolute stereochemistry of a chiral molecule can often be determined.

The data obtained from an X-ray crystal structure analysis is typically presented in a table of crystallographic data.

| Parameter | Example Value for a Hypothetical Derivative |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| R-factor | 0.035 |

Chromatographic and Separation Techniques for Complex Reaction Mixtures

The synthesis of complex molecules often results in a mixture of the desired product along with starting materials, byproducts, and isomers. Chromatographic techniques are essential for the separation and purification of the target compound from these complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile compounds. A high-pressure pump forces a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For derivatives of this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is commonly employed.

Gas Chromatography (GC) is suitable for the separation of volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is carried by an inert gas (the mobile phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. GC is often coupled with a mass spectrometer (GC-MS) for the identification of the separated components.

Column Chromatography is a preparative technique used to purify larger quantities of a compound. A glass column is packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and the reaction mixture is applied to the top. A solvent (the eluent) is then passed through the column, and the components of the mixture move down the column at different rates, allowing for their separation and collection.

| Technique | Principle of Separation | Typical Application |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity analysis and purification of polar to moderately nonpolar derivatives. |

| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile byproducts or derivatives. |

| Column Chromatography | Adsorption onto a solid stationary phase and elution with a liquid mobile phase. | Preparative purification of the main product from a reaction mixture. |

Future Directions and Emerging Research Avenues

Sustainable and Eco-Friendly Synthetic Routes for 2-Bromo-3-iodobenzaldehyde

The chemical industry's increasing focus on sustainability is driving research into greener synthetic methods. For halogenated benzaldehydes, this involves moving away from traditional routes that often rely on harsh reagents and generate significant waste. Future research is exploring the selective oxidation of the corresponding halogenated toluenes, which can be a more atom-economical approach. google.com Innovations in this area include the use of sunlight and oxygen as green reagents, which could significantly reduce the environmental impact of producing compounds like this compound. osaka-u.ac.jp

Enhanced Chemo- and Regioselective Functionalization of Polyhalogenated Systems

A primary challenge and opportunity in using this compound lies in the selective functionalization of its two different halogen atoms. The distinct reactivities of the C-I and C-Br bonds allow for stepwise and controlled modifications. Future research will likely focus on refining techniques that enhance this selectivity.

One key area of development is the use of advanced organometallic reagents. For instance, bimetallic systems like sBu2Mg·2LiOR have shown remarkable efficiency in enabling regioselective bromine/magnesium exchanges on polyhalogenated arenes. uni-muenchen.denih.gov Fine-tuning these reactions, perhaps through the use of specific Lewis donor additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), could allow chemists to precisely target either the bromine or iodine position for substitution, opening up pathways to complex, multifunctionalized molecules. uni-muenchen.denih.gov Further exploration into palladium-catalyzed C-H bond functionalization also offers a powerful tool for introducing additional substituents onto the aromatic ring with high precision. nih.gov

Exploration of Novel Catalytic Systems for Dihalo-Benzaldehyde Transformations

The development of novel catalysts is crucial for unlocking new transformations of dihalo-benzaldehydes. Research is moving towards catalytic systems that can operate under milder conditions, offer higher selectivity, and tolerate a broader range of functional groups. For the aldehyde group, ternary hybrid catalysis involving photoredox and hydrogen atom transfer (HAT) catalysts is being explored for efficient allylation reactions with simple alkenes. bohrium.com

For the halogenated positions, palladium-catalyzed cross-coupling reactions remain a cornerstone of synthetic chemistry. rug.nlresearchgate.net Future work will likely focus on developing more robust palladium catalysts, including those that form nanoparticles in situ, for efficient cross-coupling with organolithium reagents and other nucleophiles. researchgate.net Additionally, transient directing groups, such as anthranilic acid, are being used in palladium(II)-catalyzed cascades to facilitate dual C-H functionalizations, a strategy that could be adapted for complex transformations of this compound. acs.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving complex building blocks like this compound. HTE platforms allow for the rapid screening of a vast number of reaction conditions—including catalysts, solvents, and reagents—in parallel, using minimal amounts of material. nih.govchemrxiv.orgchemrxiv.org This accelerates the identification of optimal conditions for known transformations and aids in the discovery of entirely new reactions. rsc.orgdigitellinc.com

Automated platforms can perform multistep sequences, such as the in-situ conversion of aldehydes into other reactive intermediates for subsequent functionalization. vapourtec.com By combining HTE with advanced analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), researchers can rapidly analyze the outcomes of hundreds of experiments, generating large datasets that can be used to build predictive reactivity models. nih.gov This data-driven approach will be invaluable for efficiently exploring the synthetic potential of this compound.

Expanding Applications in Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for biological screening and the discovery of new bioactive compounds. cam.ac.uknih.gov this compound, with its three orthogonal reactive handles, is an ideal starting point for DOS strategies. Each site—the aldehyde, the bromo group, and the iodo group—can be independently functionalized, allowing for the rapid generation of a library of compounds with significant structural variation from a single core scaffold.

By systematically varying the reagents used to modify each position, chemists can efficiently explore vast regions of chemical space. nih.gov This approach is particularly powerful when combined with multicomponent reactions (MCRs), which can introduce additional complexity and diversity in a single step. The resulting compound libraries can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes. nih.govrsc.orgnih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2-Bromo-3-iodobenzaldehyde?

This compound is typically synthesized via sequential halogenation of benzaldehyde derivatives. A two-step approach involves:

- Directed halogenation : Bromination using reagents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromine substituent.

- Iodination : Subsequent iodination via electrophilic substitution, often employing iodine monochloride (ICl) or KI with an oxidizing agent (e.g., H₂O₂) under controlled conditions.

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Characterization relies on NMR (¹H/¹³C), FT-IR, and mass spectrometry .

Basic: What analytical techniques are recommended for characterizing this compound?

Standard characterization includes:

- NMR Spectroscopy : ¹H NMR (δ 10.0 ppm for aldehyde proton; δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR to confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₄BrIO, ~308.9 g/mol).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br/C-I stretches).

Cross-validation with elemental analysis ensures purity (>95%) .

Advanced: How do electronic effects of bromine and iodine influence regioselectivity in reactions involving this compound?

The bromine atom (ortho/para-directing) and iodine atom (meta-directing due to steric and electronic effects) create competing regioselectivity. For example:

- Electrophilic Aromatic Substitution (EAS) : Iodine’s strong electron-withdrawing nature deactivates the ring, favoring meta-substitution relative to the aldehyde group.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling may occur preferentially at the iodine site due to its lower bond dissociation energy compared to C-Br.

Mechanistic studies (DFT calculations or isotopic labeling) are recommended to resolve ambiguities .

Advanced: How can researchers address contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) altering reaction kinetics.

- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) impacting cross-coupling efficiency.

To resolve contradictions: - Replicate experiments under standardized conditions (temperature, solvent, catalyst source).

- Use control reactions to isolate variables and validate mechanisms .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of volatile aldehydes.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .

Advanced: What strategies optimize the synthesis of heterocyclic compounds from this compound?

The compound serves as a precursor for heterocycles (e.g., quinolines, benzofurans):